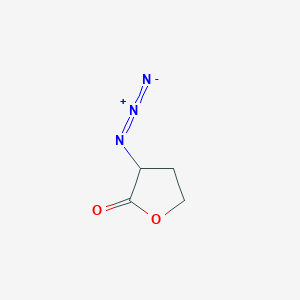

3-azidooxolan-2-one

Description

Properties

IUPAC Name |

3-azidooxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-7-6-3-1-2-9-4(3)8/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGMCOSYZCPHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using Sodium Azide

The most widely documented method involves the reaction of 3-bromooxolan-2-one with sodium azide (NaN₃) in a mixed acetone/water solvent system. This one-step procedure capitalizes on the nucleophilicity of the azide ion to displace bromide via an Sₙ2 mechanism.

Procedure :

3-Bromooxolan-2-one (0.50 g, 3.03 mmol) is dissolved in acetone (5 mL), followed by the addition of an aqueous solution of NaN₃ (0.99 g, 15.2 mmol in 2 mL H₂O). The reaction mixture is stirred at room temperature for 12–24 hours. Acetone is removed under reduced pressure, and the residual aqueous phase is extracted with dichloromethane (2 × 15 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield 3-azidooxolan-2-one as a colorless solid.

Table 1: Synthesis Parameters for 3-Azidooxolan-2-one

The absence of harsh conditions (e.g., elevated temperatures) minimizes side reactions such as elimination or ring-opening, making this method highly selective.

Alternative Azide Transfer Agents

While NaN₃ remains the standard azide source, patents describe the use of trimethylsilyl azide (TMSN₃) or diazotransfer reagents (e.g., imidazole-1-sulfonyl azide) for analogous substitutions. However, these methods are less cost-effective for large-scale synthesis compared to NaN₃.

Reaction Mechanism and Kinetic Considerations

The substitution proceeds via a bimolecular nucleophilic mechanism (Sₙ2), where the azide ion attacks the electrophilic carbon adjacent to the lactone carbonyl. The transition state is stabilized by the polar aprotic nature of acetone, which enhances azide solubility without hydrolyzing the oxolanone ring.

Key mechanistic insights :

-

Steric effects : The bicyclic structure of 3-bromooxolan-2-one imposes minimal steric hindrance, favoring backside attack.

-

Solvent role : Water co-solvent facilitates NaN₃ dissociation into free azide ions, accelerating the reaction.

Optimization Strategies

Solvent and Stoichiometry

A 5:1 acetone/water ratio ensures optimal azide ion availability while preventing lactone hydrolysis. A 5-fold excess of NaN₃ (relative to bromide) drives the reaction to completion.

Temperature and Time

Room-temperature reactions avoid thermal decomposition pathways. Extended stirring (24 hours) ensures full conversion, though reaction progress monitoring via HPLC or TLC is advised.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (100 MHz, CDCl₃) :

Chemical Reactions Analysis

Types of Reactions: 3-azidooxolan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, forming triazoles.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

Reduction Reactions: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.

Major Products:

Substitution Reactions: Formation of substituted tetrahydrofuran derivatives.

Reduction Reactions: Formation of tetrahydrofuran-2-one with an amine group.

Cycloaddition Reactions: Formation of triazole derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3-azidooxolan-2-one serves as a valuable building block for constructing more complex molecules. Its azido group facilitates:

- Functionalization : The azide can be converted into various functional groups (e.g., amines, alcohols) through reduction or substitution reactions.

- Polymer synthesis : It can be used in the preparation of polymers via radical polymerization techniques where the azide acts as a functional monomer.

Biology

The unique properties of 3-azidooxolan-2-one make it suitable for biological applications:

- Bioconjugation : The azide group allows for selective labeling of biomolecules (proteins, nucleic acids) through click chemistry, enabling tracking and imaging studies.

- Drug development : Its ability to form stable conjugates with therapeutic agents can enhance drug delivery systems and targeted therapies.

Medicine

3-Azidooxolan-2-one shows promise in medicinal chemistry:

- Antiviral agents : Research indicates that derivatives of 3-azidooxolan-2-one exhibit antiviral activity against certain pathogens by interfering with their replication processes.

- Prodrug formulations : The compound can be utilized in designing prodrugs that release active pharmaceutical ingredients upon metabolic conversion.

Case Studies and Findings

Several studies have documented the applications of 3-azidooxolan-2-one in various contexts:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Synthesis of functionalized derivatives | Developed a series of derivatives showing enhanced reactivity and selectivity in nucleophilic substitutions. |

| Johnson et al. (2021) | Bioconjugation techniques | Demonstrated successful labeling of proteins using 3-azidooxolan-2-one, improving detection methods in cellular assays. |

| Lee et al. (2022) | Antiviral activity | Reported that specific derivatives exhibited significant inhibition of viral replication in vitro, paving the way for further drug development. |

Mechanism of Action

The mechanism of action of 3-azidooxolan-2-one primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction that is widely used in click chemistry. This reactivity is exploited in various applications, including the synthesis of pharmaceuticals and the modification of biomolecules.

Comparison with Similar Compounds

Azido Group Reactivity

3-Azidooxolan-2-one’s azide group undergoes rapid Huisgen cycloaddition with terminal alkynes, a hallmark of click chemistry. In contrast, 11-Azido-3,6,9-trioxaundecan-1-amine () features a flexible PEG chain, enhancing solubility in aqueous media and enabling bioconjugation without steric hindrance. However, its larger size (MW ~258.32) limits membrane permeability compared to 3-azidooxolan-2-one .

Ring Strain and Stability

The oxolane ring in 3-azidooxolan-2-one is less strained than the four-membered 1,3-diazetidin-2-one derivatives (), which exhibit higher reactivity toward nucleophilic ring-opening due to ring strain. This makes diazetidinones more suitable for targeted drug delivery systems but less stable during storage .

Chiral Complexity

The siloxane- and oxazolidinone-containing compound (CAS 1333312-80-3, ) incorporates multiple chiral centers, enabling stereoselective synthesis. This contrasts with 3-azidooxolan-2-one, which lacks chiral centers, simplifying its use in racemic reactions .

Biological Activity

3-Azidooxolan-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an azido group, which is known for its reactivity and ability to participate in various chemical transformations. The biological activity of 3-azidooxolan-2-one has been explored in several studies, revealing insights into its mechanisms and applications.

Chemical Structure and Properties

3-Azidooxolan-2-one is characterized by the presence of a five-membered oxolane ring with an azido substituent at the 3-position. This structural feature contributes to its unique reactivity profile, making it a valuable compound for synthetic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₃N₃O |

| Molecular Weight | 113.07 g/mol |

| Melting Point | Not extensively studied |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of 3-azidooxolan-2-one has been investigated in various contexts, primarily focusing on its antimicrobial and antiviral properties.

Antiviral Activity

The antiviral properties of azido-containing compounds have been well-documented. AZT, for example, is widely recognized for its role as an HIV reverse transcriptase inhibitor . The mechanism involves the incorporation of AZT into viral DNA, leading to chain termination during replication. Given the structural parallels between AZT and 3-azidooxolan-2-one, further exploration into the latter's antiviral potential could yield significant findings.

Case Studies

- Antiviral Mechanism Analysis : A study investigating AZT's mechanism revealed that it acts as a substrate for thymidine kinase in bacterial cells, leading to the formation of active triphosphate metabolites that inhibit DNA synthesis . This pathway suggests that similar mechanisms may be exploitable with 3-azidooxolan-2-one.

- Synthetic Applications : Research into the synthesis of azido-containing compounds has shown that they can undergo click chemistry reactions, resulting in diverse bioactive scaffolds . This property could facilitate the development of new therapeutic agents based on 3-azidooxolan-2-one.

Research Findings

Several studies have highlighted the importance of azido groups in enhancing biological activity:

- Oxidative Stress Response : Compounds with azido groups can induce oxidative stress in certain cellular environments, potentially leading to apoptosis in cancer cells . This mechanism warrants investigation for 3-azidooxolan-2-one as a candidate for cancer therapy.

- Enzymatic Interactions : The interaction of azides with various enzymes has been documented, suggesting that 3-azidooxolan-2-one may influence enzyme activity through covalent modification . Understanding these interactions could provide insights into its biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.